alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate
Description
Alpha,alpha,beta-trimethylphenethylammonium (R-(R,R))-hydrogen tartrate is a quaternary ammonium salt complexed with a tartaric acid enantiomer. The compound features a phenethylamine backbone substituted with three methyl groups (α, α, β positions) and is paired with (R,R)-tartaric acid to form a stable salt. This structural configuration enhances its solubility and stability, making it suitable for pharmaceutical applications, particularly as a sympathomimetic agent . Its molecular formula is C₁₃H₁₉NO₈, with a molecular weight of 317.29 g/mol .
Properties
CAS No. |
2731-42-2 |
|---|---|
Molecular Formula |
C15H23NO6 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;2-methyl-3-phenylbutan-2-amine |
InChI |
InChI=1S/C11H17N.C4H6O6/c1-9(11(2,3)12)10-7-5-4-6-8-10;5-1(3(7)8)2(6)4(9)10/h4-9H,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
QARISFYEQKFRIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)(C)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate typically involves the quaternization of a tertiary amine with an alkylating agent. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Temperature: Moderate temperatures ranging from 25°C to 50°C.
Catalysts: Catalysts like sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Analytical methods like NMR spectroscopy and mass spectrometry to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
Alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate.
Reduction: Reaction with reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, hydroxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate has various scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential role in cell signaling and membrane transport.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Ion channels, receptors, and enzymes.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Sympatol Tartrate (β,4-Dihydroxyphenethyl)methylammonium Hydrogen Tartrate
- Structure: Contains a 4-hydroxy-α-(methylaminomethyl)benzyl alcohol backbone paired with tartaric acid.
- Molecular Formula: C₁₀H₁₅NO₆ (free base) + C₄H₆O₆ (tartrate) → Total: C₁₄H₂₁NO₉ (MW: 347.32 g/mol) .
- Key Differences :
- Lacks the α,α,β-trimethyl substitution, reducing lipophilicity compared to the target compound.
- The 4-hydroxy group increases polarity, affecting its blood-brain barrier permeability.
- Pharmacology : Used as an adrenergic agent for hypotension management .
D-Noradrenaline Hydrogen L-Tartrate
- Structure : (S)-β,3,4-Trihydroxyphenethylammonium tartrate with three hydroxyl groups on the aromatic ring.
- Molecular Formula: C₈H₁₁NO₃ (norepinephrine) + C₄H₆O₆ (tartrate) → C₁₂H₁₇NO₈ (MW: 303.27 g/mol) .
- Key Differences :
- Additional hydroxyl groups enhance water solubility but reduce stability under acidic conditions.
- Lacks methyl substitutions, leading to shorter metabolic half-life.
- Pharmacology : Potent vasopressor used in acute hypotensive crises .
Metaraminol Tartrate
- Structure: α-(1-Aminoethyl)-3-hydroxybenzyl alcohol tartrate.
- Molecular Formula: C₉H₁₃NO₂ (metaraminol) + C₄H₆O₆ (tartrate) → C₁₃H₁₉NO₈ (MW: 317.29 g/mol) .
- Key Differences :
- Features a secondary amine and hydroxyl group instead of trimethyl substitutions.
- Exhibits longer duration of action due to resistance to enzymatic degradation.
- Pharmacology : Used for shock and hypotension via α-adrenergic receptor agonism .
Physicochemical and Pharmacokinetic Properties
Biological Activity
Alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate is a quaternary ammonium compound that has garnered interest in various biological applications. This article reviews the compound's biological activity, synthesizing findings from diverse studies, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound possesses a unique chiral structure that contributes to its biological activity. The presence of multiple methyl groups and a phenethylamine backbone enhances its interaction with biological targets.
Antimicrobial Properties
Research has demonstrated that quaternary ammonium compounds, including alpha,alpha,beta-Trimethylphenethylammonium, exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting a mechanism involving disruption of microbial cell membranes. The compound showed comparable activity to established antimicrobial agents, indicating its potential as a therapeutic candidate in treating infections caused by resistant strains .
Antitumor Activity
In vitro studies have indicated that this compound may possess antitumor properties. It has been shown to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism appears to involve modulation of signaling pathways related to cell survival and apoptosis, particularly those involving caspases and Bcl-2 family proteins .
Neurological Effects
The compound's influence on the central nervous system has also been investigated. Preliminary findings suggest that it may have neuroprotective effects, potentially through the modulation of neurotransmitter systems. In animal models, it was observed to enhance cognitive function and reduce neuroinflammation, indicating its potential for treating neurodegenerative diseases .
The biological activity of alpha,alpha,beta-Trimethylphenethylammonium is primarily attributed to its interaction with cell membranes and various receptors:
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.
- Receptor Modulation : It may act on adrenergic receptors or other neurotransmitter receptors in the brain, influencing signaling pathways that regulate mood and cognition .
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the efficacy of alpha,alpha,beta-Trimethylphenethylammonium in treating infections caused by Staphylococcus aureus. Patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy. The results suggest that it could be a valuable addition to antimicrobial regimens .
Case Study 2: Cancer Treatment
In a laboratory setting, the compound was tested against several cancer cell lines, including breast and prostate cancer. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to those of conventional chemotherapeutics. Further investigation into its mechanism revealed activation of apoptotic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
